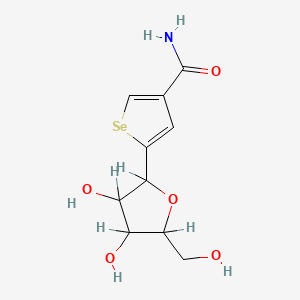

Selenophenfurin

Description

Selenophenfurin (5-β-D-ribofuranosylselenophene-3-carboxamide) is a selenophene-containing C-nucleoside analogue of selenazofurin, developed in the 1990s by Franchetti and colleagues . It was designed to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in de novo guanine nucleotide biosynthesis. By competitively inhibiting IMPDH, this compound depletes intracellular GTP pools, thereby suppressing the proliferation of rapidly dividing cells, such as cancer and immune cells . Preclinical studies demonstrated its efficacy against leukemia, lymphoma, and solid tumor cell lines at concentrations comparable to selenazofurin, with enhanced potency over sulfur-containing analogues like thiophenfurin and tiazofurin .

Propriétés

Numéro CAS |

189145-39-9 |

|---|---|

Formule moléculaire |

C10H13NO5Se |

Poids moléculaire |

306.18 g/mol |

Nom IUPAC |

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]selenophene-3-carboxamide |

InChI |

InChI=1S/C10H13NO5Se/c11-10(15)4-1-6(17-3-4)9-8(14)7(13)5(2-12)16-9/h1,3,5,7-9,12-14H,2H2,(H2,11,15) |

Clé InChI |

WWPFTXUYJRVAIJ-UHFFFAOYSA-N |

SMILES |

C1=C([Se]C=C1C(=O)N)C2C(C(C(O2)CO)O)O |

SMILES canonique |

C1=C([Se]C=C1C(=O)N)C2C(C(C(O2)CO)O)O |

Synonymes |

5-beta-D-ribofuranosylselenophene-3-carboxamide selenophenfurin |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Findings:

Heteroatom Influence: The selenium atom in this compound confers greater electronegativity and polarizability compared to sulfur in thiophenfurin or nitrogen in tiazofurin. This enhances binding to IMPDH’s active site, reducing IC₅₀ values by 3–10× versus sulfur-containing analogues .

Ring Size and Geometry: The selenophene ring’s larger atomic radius and planar geometry improve π-stacking interactions with NAD⁺-binding pockets, whereas the non-planar thiazole in tiazofurin reduces affinity .

Metabolic Stability: this compound is metabolized to selenophene-4-carboxamide-adenine dinucleotides, which exhibit prolonged IMPDH inhibition compared to selenazofurin’s selenazole-based metabolites .

Functional Comparisons

- Antitumor Activity: In K562 leukemia cells, this compound inhibited IMPDH by 76%, reduced GTP levels by 58%, and increased IMP pools 14.5-fold—effects 2–3× more pronounced than thiophenfurin .

- Broad-Spectrum Efficacy: this compound’s activity spans solid tumors (e.g., breast, colon) and hematological malignancies, unlike tiazofurin, which is primarily effective in leukemias .

- Synergy with Antivirals: Like selenazofurin, this compound potentiates anti-HIV drugs (e.g., dideoxyinosine) by depleting GTP, a cofactor for viral reverse transcriptase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.